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Compound of Interest

Compound Name: 4'-Thioinosine

Cat. No.: B14045832 Get Quote

Executive Summary & Structural Context
Compound: 4'-Thioinosine (9-(4-thio-β-D-ribofuranosyl)hypoxanthine) Molecular Formula:

Exact Mass: 284.0579 Da

The "Sulfur Effect": Replacing the 4'-oxygen with sulfur introduces three critical spectroscopic

changes:

Shielding of C4': The most diagnostic marker. The C4' carbon signal shifts upfield by ~30

ppm (from ~80 ppm to ~50 ppm) due to the lower electronegativity of sulfur compared to

oxygen and the "heavy atom" effect.

Sugar Puckering: The C-S bond length (1.82 Å) vs C-O (1.43 Å) forces the sugar ring into a

preferred C3'-endo (North) conformation, affecting

coupling constants.

Isotopic Signature: The presence of

(4.21% natural abundance) creates a distinct M+2 satellite in Mass Spectrometry.

Mass Spectrometry Analysis
Objective: Confirm molecular formula and analyze fragmentation to verify the thio-sugar/base

connectivity.
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Ionization & Isotopic Pattern
Method: ESI-HRMS (Electrospray Ionization, High-Resolution, Positive Mode).

Molecular Ion:

(Calculated).

Isotopic Check: Unlike standard nucleosides, 4'-TI will show a recognizable

peak at roughly 4.5% relative intensity due to

. This is a key quality control check to distinguish it from O-nucleoside impurities.

Fragmentation Pathway (MS/MS)
The glycosidic bond in 4'-thionucleosides is generally more labile than in oxo-nucleosides.

Fragment Ion m/z (approx) Origin Diagnostic Value

Precursor 285.06 Intact Molecule

Base 137.05
Confirms Inosine

Base

Sugar 149.02
Confirms Thio-sugar

core

Loss of Base 149.02 Glycosidic cleavage

Visualization: MS Fragmentation Logic
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Caption: ESI-MS/MS fragmentation pathway showing the characteristic glycosidic cleavage

yielding the Hypoxanthine base and Thioribose sugar ions.

NMR Spectroscopy Analysis
Objective: Definitive structural assignment and stereochemical (anomeric) confirmation.

Solvent: DMSO-d6 is recommended over D2O to observe exchangeable protons (OH, NH) and

prevent overlap of the water signal with the critical H1' region.

1H NMR (Proton) Characteristics
The sulfur atom exerts a shielding effect on H4' and alters the magnetic anisotropy experienced

by H1'.
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Proton

Chemical Shift
(

, ppm)

Multiplicity
Coupling (

, Hz)
Notes

H2 8.10 - 8.30 s -
Purine Base

(Deshielded)

H8 8.00 - 8.15 s - Purine Base

H1' 5.80 - 6.00 d

Anomeric proton.

Key

stereocenter.

OH-2',3' 5.20 - 5.50 d/m -
Exchangeable

(DMSO only)

OH-5' 5.00 - 5.15 t -
Exchangeable

(DMSO only)

H2' 4.30 - 4.50 m - -

H3' 4.05 - 4.20 m - -

H4' 3.10 - 3.40 m -

Diagnostic:

Upfield shift vs

O-nucleoside

(~3.9 ppm)

H5'a/b 3.50 - 3.70 m - -

Critical Insight - Anomeric Configuration:

-Anomer (Bioactive): Typically exhibits a

of 5.0 - 7.0 Hz in 4'-thionucleosides due to the C3'-endo puckering preference. This is distinct
from standard RNA where

is often ~4-5 Hz, but the trend holds.

-Anomer (Impurity): Often shows a smaller or significantly different coupling constant
depending on the specific twist, but NOE (Nuclear Overhauser Effect) is the gold standard
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for confirmation.

Protocol: Irradiate H1'. If NOE is observed at H4', it is the

-anomer (H1' and H4' are on the same face/cis). If NOE is observed at H3'/H5', it is likely

.

13C NMR (Carbon) Characteristics
This is the definitive proof of the 4'-Thio modification.

Carbon
Chemical Shift (

, ppm)
Assignment

The "Sulfur
Marker"

C6 156.0 - 158.0 Carbonyl (C=O) Base

C2 145.0 - 146.0 CH Base

C4 148.0 - 149.0 C-N Base

C8 138.0 - 140.0 CH Base

C5 124.0 - 125.0 C-C Base

C1' 86.0 - 89.0 Anomeric
Slightly downfield from

standard

C2' 73.0 - 75.0 CH-OH -

C3' 72.0 - 74.0 CH-OH -

C4' 48.0 - 53.0 CH-S

PRIMARY

CONFIRMATION (vs

~80-85 ppm in

Inosine)

C5' 60.0 - 62.0 CH2-OH -

2D NMR Workflow (HMBC & COSY)
To assign the structure de novo, follow this correlation logic:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14045832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


COSY: Trace the spin system from H1'

H2'

H3'

H4'

H5'.

HSQC: Correlate protons to carbons. Verify that the proton at ~3.3 ppm correlates to the

carbon at ~50 ppm (C4').

HMBC: Link the Sugar to the Base. Look for a correlation between H1' and C4/C8 of the

purine ring to confirm the N9-glycosidic linkage.

Visualization: NMR Assignment Logic
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 (DMSO-d6)

1H NMR Spectrum 13C NMR Spectrum

Check H1' Coupling Check C4' Shift
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Ambiguous J
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 Alpha Anomer (Impurity)
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Caption: Logic flow for confirming the 4'-thio modification via C4' shift and establishing

stereochemistry via NOE.

Experimental Protocol Standards
Sample Preparation[2][6]

Mass: Dissolve 5–10 mg of dry 4'-thioinosine in 0.6 mL of DMSO-d6 (99.9% D).

Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.

Temperature: Acquire at 298 K (25°C). If OH signals are broad, elevate to 310 K or add a

drop of D2O (note: D2O will erase OH signals).

Acquisition Parameters[2][4][7]
1H NMR: Minimum 16 scans, relaxation delay (d1)

2.0s to ensure quantitative integration of the anomeric proton.

13C NMR: Minimum 1000 scans (due to lower sensitivity and sample quantity), proton-

decoupled.

Reference: Calibrate DMSO-d6 residual pentet to 2.50 ppm (1H) and 39.5 ppm (13C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ≥98%, Adenosine uptake inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4'-
Thioinosine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14045832#spectroscopic-analysis-of-4-thioinosine-
nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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